molecular formula C15H22N2O2 B8793081 Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

Cat. No. B8793081
M. Wt: 262.35 g/mol
InChI Key: HOONFTHLRKSAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3

InChI Key

HOONFTHLRKSAHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dimethylpiperazine(3.43 g, 30.00 mmol) was added to ethyl 4-fluorobenzoate (1.101 mL, 7.5 mmol), in DMSO (10 mL) warmed to 120° C. under nitrogen. The resulting solution was stirred at 120° C. for 20 h. The reaction mixture was cooled and the solvent was evaporated. The crude product was purified by silica column chromatography, eluting with 10% methanol in dichloromethane containing 1% 0.880 ammonia. Pure fractions were evaporated to dryness to afford ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (1.490 g, 76%) as a colourless solid.
Quantity
3.43 g
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reactant
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1.101 mL
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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